(5-Bromo-4-methylpyridin-2-yl)methanamine
Overview
Description
(5-Bromo-4-methylpyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a methanamine group at the 2nd position of the pyridine ring
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of novel pyridine derivatives . These derivatives could potentially interact with various biological targets, but specific interactions would depend on the exact structure of the derivative.
Mode of Action
The mode of action of (5-Bromo-4-methylpyridin-2-yl)methanamine is primarily through its role as a precursor in the synthesis of novel pyridine derivatives . The Suzuki cross-coupling reaction of this compound with several arylboronic acids produces these derivatives . The exact interaction of these derivatives with their targets would depend on the specific derivative and target involved.
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound participates in, is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction could potentially affect various biochemical pathways, depending on the specific context.
Pharmacokinetics
The compound’s molecular weight is reported to be 20107 , which could influence its pharmacokinetic properties
Result of Action
The novel pyridine derivatives synthesized from this compound have been studied for their anti-thrombolytic, biofilm inhibition, and haemolytic activities . For example, one of the compounds exhibited a significant percentage lysis value against clot formation in human blood .
Action Environment
The suzuki–miyaura coupling reaction, which this compound participates in, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction could potentially be influenced by various environmental factors, such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-4-methylpyridin-2-yl)methanamine typically involves the bromination of 4-methylpyridine followed by the introduction of the methanamine group. One common method includes:
Bromination: 4-methylpyridine is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 5th position.
Amination: The brominated intermediate is then reacted with a suitable amine source, such as ammonia or an amine derivative, to introduce the methanamine group at the 2nd position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-4-methylpyridin-2-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(5-Bromo-4-methylpyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
(4-Methylpyridin-2-yl)methanamine: Lacks the bromine atom, which may affect its reactivity and applications.
(5-Bromo-2-methylpyridin-4-yl)methanamine: Similar structure but different positioning of the methyl and methanamine groups.
Uniqueness: The presence of the bromine atom at the 5th position, in particular, allows for unique substitution reactions and coupling possibilities .
Properties
IUPAC Name |
(5-bromo-4-methylpyridin-2-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-6(3-9)10-4-7(5)8/h2,4H,3,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLADBRRYAKZSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694173 | |
Record name | 1-(5-Bromo-4-methylpyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-90-5 | |
Record name | 5-Bromo-4-methyl-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886364-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Bromo-4-methylpyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-bromo-4-methylpyridin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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